(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide
Description
Properties
IUPAC Name |
(1R,2S)-2-amino-N-methylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBYDXTZQIAZJM-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224291 | |
| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135053-13-3 | |
| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135053-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereochemical Control in Conjugate Addition
The lithium amide’s bulky benzyl groups dictate facial selectivity during the conjugate addition to cyclopentenone. Computational studies suggest a Zimmerman-Traxler transition state, where the amide’s -configuration directs nucleophilic attack to the -face of the enone.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
- Matrix Metalloproteinases Inhibition: The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are crucial in the degradation of extracellular matrix components. This inhibition is particularly relevant for treating conditions such as osteoarthritis and rheumatoid arthritis, where MMP activity contributes to tissue destruction .
- Neuroprotective Effects: Research indicates that (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide may exhibit neuroprotective properties, making it a candidate for neurodegenerative diseases.
- Antinociceptive Activity: The compound has shown promise in reducing pain responses, suggesting its application in pain management therapies.
Organic Synthesis
Building Block for Complex Molecules:
- The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structural features allow for the development of new drug candidates with enhanced efficacy and specificity.
Synthetic Routes:
- The synthesis typically involves the formation of the cyclopentane ring through cyclization reactions, followed by amination to introduce the amino group and subsequent reaction with carboxylic acid derivatives to form the carboxamide group.
Biological Research
Biochemical Probes:
- This compound can act as a ligand or probe in biochemical studies, aiding researchers in understanding enzyme mechanisms and receptor interactions.
Industrial Applications
Specialty Chemicals Production:
- In industrial settings, this compound can be utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity patterns.
Data Table: Summary of Applications
Case Studies
Case Study 1: MMP Inhibition
A study demonstrated that this compound effectively inhibited MMPs involved in cartilage degradation. In vitro assays showed significant reductions in MMP activity, suggesting its therapeutic potential in treating joint diseases.
Case Study 2: Neuroprotection
Research involving animal models indicated that this compound could protect neurons from oxidative stress-induced damage. The findings support further exploration into its use as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the context of its use.
Comparison with Similar Compounds
Pharmacological Activity
- The carboxamide variant may modulate these interactions differently.
- Chemokine Modulation: Aminocyclopentane carboxamides with bulkier substituents (e.g., trifluoromethylpyridinyl groups) act as chemokine receptor modulators, highlighting the role of substituents in target specificity .
Biological Activity
(1R,2S)-2-Amino-N-methylcyclopentanecarboxamide, also known as a cyclopentane derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a variety of effects that can be attributed to its structural characteristics and interactions within biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₃N₃O, and it features a cyclopentane ring substituted with an amino group and a methyl group. Its stereochemistry is defined by the (1R,2S) configuration, which is critical for its biological activity.
The biological activity of this compound can be linked to its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components. This interaction suggests potential applications in treating conditions characterized by excessive tissue remodeling, such as arthritis and cancer metastasis .
1. Inhibition of Matrix Metalloproteinases (MMPs)
Research indicates that this compound acts as an inhibitor of MMPs. These enzymes play a significant role in tissue remodeling and are implicated in various pathological conditions. The compound's ability to inhibit MMP activity may help mitigate tissue degradation associated with inflammatory diseases .
2. Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties. By modulating neurotransmitter levels and reducing oxidative stress in neuronal cells, this compound could potentially serve as a therapeutic agent for neurodegenerative diseases .
3. Antinociceptive Activity
The compound has also been explored for its analgesic properties. In animal models, it demonstrated significant pain-relieving effects comparable to standard analgesics. This suggests its potential use in pain management therapies.
Research Findings and Case Studies
A series of studies have focused on the biological effects of this compound:
- Study on MMP Inhibition : A study published in Biomedical Technology reported that the compound effectively inhibited MMP-9 activity in vitro, leading to reduced cellular invasion in cancer cell lines .
- Neuroprotection Study : In a neurotoxicity model using rat cortical neurons, the compound showed a dose-dependent reduction in cell death caused by oxidative stress agents. This study highlights its potential role as a neuroprotective agent .
- Analgesic Activity Research : A comparative study evaluated the analgesic effects of various cyclopentane derivatives, including this compound. The results indicated that this compound significantly reduced pain responses in rodent models compared to control groups.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1R,2S)-2-Amino-N-methylcyclopentanecarboxamide with high stereochemical purity?
- Methodology :
- Cyclopentane Core Formation : Utilize stereoselective cyclization reactions, such as asymmetric hydrogenation of cyclopentene precursors or enzymatic resolution of racemic mixtures. For example, catalytic hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can achieve enantiomeric excess (ee) >98% .
- Amide Bond Formation : Couple the cyclopentane backbone with methylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions to minimize racemization .
- Purification : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate the desired (1R,2S) enantiomer .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, particularly for verifying stereochemistry .
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl group at N-position, cyclopentane ring protons) .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values (e.g., optical purity ≥98% ee as per ) .
Q. What safety protocols are critical for handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How does enantiomeric purity influence the compound’s biological activity in receptor-binding studies?
- Experimental Design :
- Comparative Assays : Test (1R,2S)- and (1S,2R)-enantiomers in parallel using in vitro receptor-binding assays (e.g., radioligand displacement). For example, highlights 98% ee for related cyclopentane derivatives, suggesting minor impurities (<2%) may not significantly skew results .
- Dose-Response Analysis : Quantify IC values for each enantiomer to assess potency differences. Contradictions in literature data may arise from unaccounted stereoisomer contamination .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., diastereomers, residual solvents) that may interfere with assays .
- Stereochemical Stability : Assess compound stability under assay conditions (e.g., pH, temperature) to rule out in situ racemization .
- Data Harmonization : Cross-reference synthesis protocols (e.g., reagent grades, reaction times) to identify variables affecting reproducibility .
Q. How can computational modeling optimize derivatization of this compound for targeted drug delivery?
- Methodology :
- Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions between (1R,2S)-derivatives and target proteins (e.g., neurotransmitter transporters) .
- QSAR Analysis : Correlate substituent modifications (e.g., methyl group replacement) with pharmacokinetic parameters (e.g., LogP, PSA) using ’s ClogP data as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
